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Introduction

IPN60090 dihydrochloride, also known as IACS-6274, is a potent and selective small-
molecule inhibitor of glutaminase-1 (GLS-1).[1][2][3] Developed through a collaboration
between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals,
this agent targets the metabolic reprogramming inherent in many cancer cells, a key hallmark
of malignancy.[1][4] Dysregulation of cellular metabolism, particularly the increased reliance on
glutamine, presents a promising therapeutic window for intervention.[1][2] IPN60090 is
currently under investigation in Phase | clinical trials for patients with advanced solid tumors.[1]
[5] This document provides a comprehensive overview of the preclinical data for IPN60090
dihydrochloride, focusing on its mechanism of action, pharmacokinetics, and anti-tumor
efficacy.

Mechanism of Action

IPN60090 selectively inhibits GLS-1, a mitochondrial enzyme crucial for the conversion of
glutamine to glutamate.[2][6][7] This reaction is a primary step in glutaminolysis, a metabolic
pathway that fuels the tricarboxylic acid (TCA) cycle with a-ketoglutarate, supports redox
balance through glutathione synthesis, and provides building blocks for nucleotide and amino
acid synthesis.[2] By blocking GLS-1, IPN60090 disrupts these essential cellular processes,
thereby impeding the proliferation of cancer cells that are highly dependent on glutamine.[2][3]
Preclinical studies have indicated that tumors with specific genetic alterations, such as
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mutations in KEAP1/NFE2L2 or low expression of asparagine synthetase (ASNS), may be
particularly sensitive to GLS-1 inhibition.[1][8]
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Figure 1: IPN60090 Mechanism of Action.

Pharmacological Properties

IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties,
enabling high oral exposure and sustained target engagement in preclinical models.[2][3]

In Vitro Potency

Parameter

Value

GLS-11C50 Data not publicly available

Note: Specific IC50 values for IPN60090 are not detailed in the provided search results, but it is
described as a "potent” inhibitor.

Pharmacokinetics

IPN60090 demonstrates favorable pharmacokinetic profiles across multiple preclinical species.

[2]

Species Dose Cmax (uM) Tmax (h) AUC (uM-h)  Half-life (h)
Mouse Not specified Not specified Not specified Not specified Not specified
Rat Not specified Not specified Not specified Not specified Not specified
Dog Not specified Not specified Not specified Not specified Not specified

Note: While the search results emphasize excellent pharmacokinetic properties, specific

quantitative data for Cmax, Tmax, AUC, and half-life in different preclinical species are not

available in the public domain documents reviewed.

Preclinical Efficacy

The anti-tumor activity of IPN60090 has been demonstrated in various preclinical cancer

models, both as a monotherapy and in combination with other agents.
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Monotherapy

Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of
non-small cell lung cancer (NSCLC) and ovarian cancer have shown the efficacy of IPN60090.
[1][2] A notable finding is the enhanced sensitivity in models with KEAP1/NRF2 mutations.[1]

Model Cancer Type Dosing Outcome

Similar efficacy to CB-

H2122 CDX NSCLC 100 mg/kg BID, oral
839 at 250 mg/kg BID
Robust in vivo target
engagement and
Ru337 PDX NSCLC 100 mg/kg BID, oral

tumor growth

inhibition

Combination Therapy

Preclinical evidence suggests that IPN60090 can act synergistically with other anti-cancer
therapies.[8] Combination strategies are being explored for Phase 1b expansion cohorts.[8]

o With TORC1/2 Inhibitor (TAK-228): Demonstrated enhanced anti-tumor efficacy in an
NSCLC PDX model.[2]

o With Checkpoint Inhibitors: Preclinical data suggest that IPN60090 may enhance the anti-
tumor immune response by reprogramming T cells and impacting the tumor
microenvironment, providing a rationale for combination with checkpoint blockade therapies
like pembrolizumab.[8]

Experimental Protocols
In Vivo Xenograft Studies

Tumor Cell umor Growth Randomization (U :‘Teqtﬁnéoaégo ; én dr \<N| m: S‘ d¥ E”r‘\:pg int Tissue Collection
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Figure 2: Generalized In Vivo Xenograft Study Workflow.

Objective: To evaluate the anti-tumor efficacy of IPN60090 as a monotherapy or in combination
in immunodeficient mice bearing human tumor xenografts.

Methodology:

e Cell Culture and Implantation: Human cancer cell lines (e.g., H2122) are cultured under
standard conditions. A specified number of cells are then subcutaneously implanted into the
flanks of immunodeficient mice (e.g., NSG mice). For PDX models, tumor fragments from
patients are implanted.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). Mice are then randomized into treatment and control groups.

e Drug Administration: IPN60090 dihydrochloride is formulated in a suitable vehicle (e.qg.,
0.5% methylcellulose in water) and administered orally at specified doses (e.g., 100 mg/kg)
and schedules (e.qg., twice daily). The control group receives the vehicle only.

e Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and
tumor volume is calculated. Animal body weight and general health are also monitored.

o Endpoint and Analysis: The study is terminated when tumors in the control group reach a
predetermined size. Tumors and other tissues may be collected for pharmacodynamic and
biomarker analysis.

Biomarkers of Response

A significant aspect of the preclinical development of IPN60090 has been the identification of
potential biomarkers to select patients most likely to benefit from treatment.

o KEAP1/NFE2L2 Mutations: Lung cancers with these mutations have shown increased
sensitivity to IPN60090.[1] These mutations lead to a state of oxidative stress, making the
cells more reliant on glutamine metabolism for redox balance.
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o Low ASNS Expression: Asparagine synthetase (ASNS) provides an alternative pathway for
asparagine synthesis. Tumors with low ASNS expression may have a greater dependence
on glutamine, suggesting they may be more susceptible to GLS-1 inhibition.[8] Novel CLIA-
certified assays have been developed to identify patients with low ASNS levels.[1]

Conclusion

IPN60090 dihydrochloride is a promising, orally bioavailable, and selective GLS-1 inhibitor
with a strong preclinical rationale for its development as an anti-cancer agent.[2][9] Its excellent
pharmacokinetic properties and demonstrated anti-tumor efficacy in various preclinical models,
particularly those with specific molecular markers, underscore its potential.[1][2] The ongoing
Phase I clinical trials will be crucial in translating these preclinical findings into clinical benefits
for patients with advanced solid tumors.[1][5] The biomarker-driven approach, focusing on
patient populations with KEAP1/NFE2L2 mutations or low ASNS expression, represents a key
strategy in the clinical development of IPN60090.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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